molecular formula C9H11F3N4 B1421347 3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine CAS No. 845618-11-3

3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine

Cat. No. B1421347
CAS RN: 845618-11-3
M. Wt: 232.21 g/mol
InChI Key: OHDYYESXXYZISZ-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine, also known as PTPD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. PTPD is a pyridazine derivative that contains a piperazine ring and a trifluoromethyl group, which makes it a promising candidate for drug development and other biomedical applications.

Scientific Research Applications

Prostate Cancer Treatment

  • AZD3514 Development : The modification of 6-[4-(4-cyanobenzyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine resulted in the development of AZD3514, an androgen receptor downregulator. This compound underwent clinical trials for castrate-resistant prostate cancer treatment (Bradbury et al., 2013).

Anti-Diabetic Medication

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Triazolo-pyridazine-6-yl-substituted piperazines demonstrated significant potential as anti-diabetic drugs. These compounds exhibited strong DPP-4 inhibition and insulinotropic activities (Bindu, Vijayalakshmi, & Manikandan, 2019).

Structural and Chemical Analysis

  • Crystal Structure Analysis : The compound 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine was synthesized and its crystal structure, including chair conformation and planarity of rings, was analyzed (Arslan et al., 2010).

PET Imaging in Cancer Research

  • Radiotracer Development : The development of radiotracers based on piperazin-1-yl)pyridazine derivatives for positron emission tomography (PET) imaging of stearoyl-CoA desaturase-1 (SCD-1) in cancer research was explored. This work aimed at noninvasive assessment of SCD-1 overexpression in solid tumors (Silvers, Cai, Öz, & Sun, 2016).

Antimicrobial and Anti-inflammatory Properties

  • Eosinophil Infiltration Inhibitors : Fused pyridazines with piperidine or piperazine exhibited both antihistaminic activity and inhibitory effects on eosinophil chemotaxis, showing potential in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
  • Anti-inflammatory Activity : Piperazinylthienylpyridazine derivatives were synthesized and evaluated for anti-inflammatory activity, demonstrating potential in treating inflammatory conditions (Refaat, Khalil, & Kadry, 2007).

Genotoxicity Studies

  • Genotoxicity Evaluation : The genotoxicity of 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4] triazolo[4,3-a]pyrazine, a histamine H4 receptor antagonist, was investigated. The study explored potential causes of genotoxicity and strategies for mitigating such liabilities (Gunduz et al., 2018).

Antibacterial Agents

  • Oxazolidinone Antibacterial Agents : Piperazinyl oxazolidinones with heteroaromatic rings were prepared and evaluated for their antibacterial properties, showing effectiveness against gram-positive pathogens (Tucker et al., 1998).

properties

IUPAC Name

3-piperazin-1-yl-6-(trifluoromethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4/c10-9(11,12)7-1-2-8(15-14-7)16-5-3-13-4-6-16/h1-2,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDYYESXXYZISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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